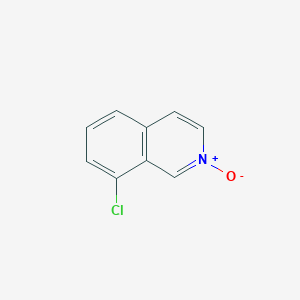

8-Chloroisoquinoline 2-oxide

Overview

Description

Synthesis Analysis

Efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Molecular Structure Analysis

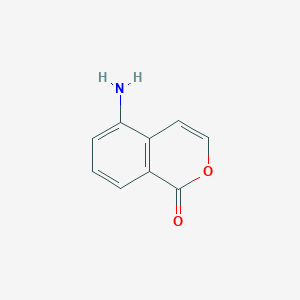

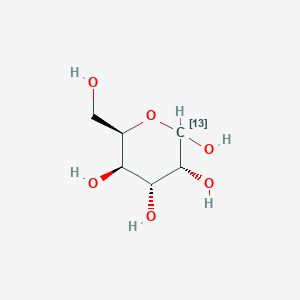

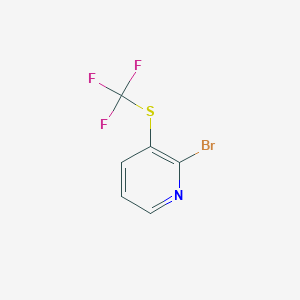

The molecular formula of 8-Chloroisoquinoline 2-oxide is C9H6ClNO . The 8-chloroisoquinoline molecule contains a total of 18 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 Pyridine(s) .

Chemical Reactions Analysis

Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Scientific Research Applications

1. Carcinogenicity and DNA Damage

4-Nitroquinoline 1-oxide, a compound related to 8-Chloroisoquinoline 2-oxide, is known to produce DNA adducts and oxidative damage in human fibroblasts. This suggests potential genotoxic effects, as it leads to the formation of reactive oxygen species and 8-hydroxydeoxyguanosine in DNA (Arima et al., 2006).

2. Synthesis of Phenols

8-Hydroxyquinolin-N-oxide, a structurally similar compound, is used as a ligand in copper-catalyzed hydroxylation of aryl halides. This method is significant for transforming aryl halides to phenols and alkyl aryl ethers, showing great functional group tolerance and excellent selectivity (Yang et al., 2011).

3. Chemical Shift Analysis in NMR

Carbon-13 NMR studies of chloroisoquinolines, including isoquinoline N-oxide, provide insight into chlorine-nitrogen interactions and the effects of the N-oxide group. Such studies are essential for understanding molecular structure and interactions in medicinal chemistry (Su et al., 1978).

4. Medicinal Chemistry

8-Hydroxyquinoline, which is structurally related to this compound, is recognized for its biological activities and is being explored for the development of drugs for various diseases, including cancer, HIV, and neurodegenerative disorders. Its metal chelation properties are of particular interest (Gupta et al., 2021).

5. Adsorption and Removal of Contaminants

Graphene oxide modified with 8-hydroxyquinoline has been used for the adsorption of Cr(VI) from wastewater. This methodology highlights the potential of such compounds in environmental remediation and wastewater treatment (Sheikhmohammadi et al., 2017).

6. Corrosion Protection

The use of graphene oxides combined with 8-hydroxyquinoline has shown effectiveness in inhibiting the corrosion of metals, suggesting potential applications in materials science and engineering (Zoubi et al., 2019).

Mechanism of Action

Target of Action

8-Chloroisoquinoline 2-oxide is a derivative of isoquinoline, a class of natural alkaloids . Isoquinolines are known to demonstrate a wide range of biological activities and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . .

Mode of Action

Isoquinoline derivatives are known to interact with their targets leading to various biological effects .

Biochemical Pathways

Isoquinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Isoquinoline derivatives are known to have diverse biological activities, including anti-cancer and anti-malarial effects .

Action Environment

Such factors can significantly impact the effectiveness of isoquinoline derivatives .

Properties

IUPAC Name |

8-chloro-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMYTPMANOEIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)

![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)